Tofacitinib

描述

This compound is an oral, small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has yet to be linked to cases of clinically apparent acute liver injury.

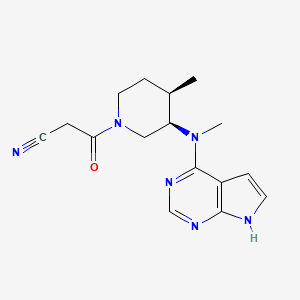

This compound is a pyrrolopyrimidine that is pyrrolo[2,3-d]pyrimidine substituted at position 4 by an N-methyl,N-(1-cyanoacetyl-4-methylpiperidin-3-yl)amino moiety. Used as its citrate salt to treat moderately to severely active rheumatoid arthritis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antirheumatic drug. It is a pyrrolopyrimidine, a N-acylpiperidine, a nitrile and a tertiary amino compound.

Structure

3D Structure

属性

IUPAC Name |

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197271 | |

| Record name | Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Yellow foam | |

CAS No. |

477600-75-2 | |

| Record name | Tofacitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tofacitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |

| Record name | Tofacitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tofacitinib's Mechanism of Action in Autoimmune Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent, orally administered Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent in the management of several autoimmune diseases, most notably rheumatoid arthritis (RA).[1][2] As a targeted synthetic disease-modifying antirheumatic drug (DMARD), its mechanism of action centers on the modulation of intracellular signaling pathways that are crucial for the inflammatory cascade. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a focus on its interaction with the JAK-STAT pathway, its effects on various immune cells, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Janus kinases, a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are critical for signal transduction initiated by a wide array of cytokines and growth factors that are central to the pathogenesis of autoimmune diseases.

Cytokine binding to their cognate receptors on the cell surface triggers the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to modulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.

This compound exerts its therapeutic effects by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This compound exhibits a degree of selectivity for different JAK isoforms, with a more potent inhibition of JAK1 and JAK3 compared to JAK2, and significantly less activity against TYK2.[2][3] This selective inhibition of JAK1 and JAK3 preferentially disrupts the signaling of cytokines that utilize the common gamma chain (γc), including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for lymphocyte function.[3] Additionally, by inhibiting JAK1, this compound also interferes with the signaling of other pro-inflammatory cytokines such as IL-6 and interferons (IFNs).

Quantitative Data on this compound's Activity

The inhibitory activity of this compound against JAK kinases has been quantified in various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Kinase | Enzymatic Assay IC50 (nM) | Cellular Assay IC50 (nM) |

| JAK1 | 1.7 - 6.1[3][4] | - |

| JAK2 | 1.8 - 12[3][4] | - |

| JAK3 | 0.75 - 8.0[3][4] | - |

| TYK2 | 16 - 176[3][4] | - |

| Table 1: In vitro inhibitory activity of this compound against JAK kinases. |

The clinical efficacy of this compound has been extensively evaluated in phase II and phase III clinical trials for rheumatoid arthritis. A common endpoint in these trials is the American College of Rheumatology (ACR) response criteria, which measure improvements in tender and swollen joint counts, as well as other patient and physician assessments.

| Study Phase | This compound Dose | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |

| Phase II | 5 mg BID | 59.2% | - | - |

| 10 mg BID | 70.5% | - | - | |

| Phase III (Pooled) | 5 mg BID | Similar to 10 mg BID | Similar to 10 mg BID | Similar to 10 mg BID |

| 10 mg BID | Statistically significant vs. placebo | Statistically significant vs. placebo | Statistically significant vs. placebo | |

| Table 2: Clinical efficacy of this compound in rheumatoid arthritis patients (ACR response rates at Month 3).[5][6] |

Effects on Immune Cell Subsets

This compound's modulation of the JAK-STAT pathway has profound effects on the differentiation and function of various immune cells implicated in autoimmune pathogenesis.

T-Lymphocytes

-

T Helper (Th) Cell Differentiation: this compound strongly suppresses the differentiation of pro-inflammatory Th1 and Th17 cells.[7] This is achieved by inhibiting the signaling of key cytokines such as IL-12 (for Th1) and IL-21/IL-23 (for Th17). In vitro studies have shown a dose-dependent reduction in IFN-γ (a hallmark of Th1 cells) and IL-17 production.[7][8]

-

Regulatory T cells (Tregs): The effect of this compound on Tregs, which are crucial for maintaining immune tolerance, is more nuanced. While some studies suggest a minor impact on Treg biology, others indicate that this compound may promote Treg differentiation by increasing STAT5 phosphorylation.[7][9]

B-Lymphocytes

This compound directly impacts B-cell function by impairing their development into plasma cells and subsequent immunoglobulin secretion.[10] In vitro studies demonstrate that this compound inhibits the differentiation of naive B cells into plasmablasts, a process dependent on JAK1/JAK3 signaling from cytokines like IL-2 and IL-21.[10][11] However, its effect on memory B cells appears to be less profound.[10]

Other Immune Cells

-

Natural Killer (NK) Cells: this compound has been shown to suppress NK cell function, which is largely dependent on IL-15 signaling via JAK1/JAK3.

-

Monocytes and Macrophages: this compound can skew the function of monocytes and macrophages towards a more regulatory M2 phenotype.[7]

Impact on Synovial Fibroblasts in Rheumatoid Arthritis

In the context of rheumatoid arthritis, fibroblast-like synoviocytes (RA-FLS) are key contributors to joint destruction. This compound has been shown to modulate the pathogenic behavior of these cells. It can inhibit the production of pro-inflammatory cytokines, such as IL-6, by RA-FLS when stimulated with cytokines like oncostatin M.[12] Furthermore, this compound may reduce the expression of collagen I and α-smooth muscle actin (α-SMA) in RA-FLS, suggesting an inhibitory effect on myofibroblast differentiation.[13] this compound has also been found to decrease autophagy in RA-FLS, which may contribute to a better understanding of its therapeutic role.[14]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

-

Add the diluted JAK enzyme to each well.

-

Pre-incubate the plate to allow for the binding of this compound to the enzyme.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 60 minutes).[4]

-

Terminate the reaction using a stop solution.

-

-

Detection and Analysis:

-

Quantify the amount of product formed (e.g., ADP) using a detection reagent such as the ADP-Glo™ Kinase Assay.[4]

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Flow Cytometry Analysis of STAT Phosphorylation

This method assesses the inhibitory effect of this compound on cytokine-induced STAT phosphorylation at the single-cell level.

Detailed Methodology:

-

Cell Preparation and Treatment:

-

Cytokine Stimulation:

-

Fixation and Permeabilization:

-

Antibody Staining:

-

Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).[17]

-

Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD19) to identify specific immune cell populations.

-

-

Flow Cytometry and Data Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the specific cell populations based on their surface markers.

-

Quantify the level of STAT phosphorylation by measuring the median fluorescence intensity (MFI) of the anti-phospho-STAT antibody in the gated populations.

-

Determine the inhibitory effect of this compound by comparing the pSTAT MFI in treated versus untreated cells.

-

Conclusion

This compound represents a significant advancement in the treatment of autoimmune diseases, offering a targeted approach to inhibiting the inflammatory cascade. Its primary mechanism of action, the inhibition of the JAK-STAT signaling pathway, leads to a broad range of effects on key immune cells and inflammatory processes. A thorough understanding of its molecular interactions, quantitative activity, and cellular consequences, as outlined in this guide, is essential for researchers and drug development professionals working to further refine and expand the therapeutic applications of JAK inhibitors. The detailed experimental protocols provided serve as a foundation for continued investigation into the intricate mechanisms of this compound and the development of next-generation immunomodulatory therapies.

References

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. Insights into the Binding Recognition and Susceptibility of this compound toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound in patients with active rheumatoid arthritis: review of key Phase 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. This compound-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 9. researchgate.net [researchgate.net]

- 10. Impact of this compound treatment on human B-cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Does this compound Impact B Cell Functions? - ACR Meeting Abstracts [acrabstracts.org]

- 12. Frontiers | Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound Decreases Autophagy of Fibroblast-Like Synoviocytes From Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Tofacitinib: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib (Xeljanz®) stands as a landmark achievement in the therapeutic landscape of inflammatory diseases. As the first oral Janus kinase (JAK) inhibitor to gain regulatory approval, its discovery and development have paved the way for a new class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs). This in-depth technical guide chronicles the journey of this compound from its conceptualization to its established role in the clinic. It provides a detailed timeline of key milestones, a comprehensive overview of its mechanism of action, and a summary of the critical preclinical and clinical studies that defined its efficacy and safety profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the multifaceted process of bringing a novel therapeutic agent from the laboratory to patients in need.

A Timeline of Innovation: Key Milestones in this compound's Development

The path of this compound from a novel concept to a globally approved medication spanned several decades of dedicated research and clinical investigation.

| Year | Milestone | Description |

| 1993 | Project Inception | Pfizer initiates a research program to discover a novel immunosuppressive agent for the prevention of organ transplant rejection[1]. |

| 2000 | Lead Candidate Nomination | After extensive screening and optimization, CP-690,550 (later named this compound) is identified as a promising JAK inhibitor and nominated for clinical development[1]. |

| Pre-2012 | Preclinical Evaluation | This compound undergoes rigorous preclinical testing, including studies in a primate model of kidney transplantation where it demonstrated superior efficacy compared to the standard of care at the time, cyclosporine[1]. |

| 2012 | First FDA Approval (Rheumatoid Arthritis) | The U.S. Food and Drug Administration (FDA) grants its first approval for this compound for the treatment of adults with moderately to severely active rheumatoid arthritis (RA) who have had an inadequate response to or are intolerant of methotrexate[2][3]. |

| 2016 | Extended-Release Formulation Approval | The FDA approves an extended-release formulation of this compound (Xeljanz XR) for the treatment of RA[2][4]. |

| 2017 | Indication Expansion (Psoriatic Arthritis) | This compound receives FDA approval for the treatment of adult patients with active psoriatic arthritis (PsA)[5][6]. |

| 2018 | Indication Expansion (Ulcerative Colitis) | The FDA expands the approved use of this compound to include the treatment of adult patients with moderately to severely active ulcerative colitis (UC)[2][5]. |

| 2020 | Pediatric Approval (Juvenile Idiopathic Arthritis) | This compound is approved by the FDA for the treatment of children and adolescents aged two years and older with active polyarticular course juvenile idiopathic arthritis (pcJIA)[2][7]. |

| 2021 | Indication Expansion (Ankylosing Spondylitis) | The FDA approves this compound for the treatment of adults with active ankylosing spondylitis (AS)[2]. |

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the intracellular signaling cascade for numerous cytokines and growth factors involved in inflammation and immune response.

The JAK-STAT Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of these extracellular ligands to their specific receptors on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in cellular proliferation, differentiation, and immune responses.

This compound's Inhibitory Action

This compound is an oral, small-molecule inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2[8][9][10]. By binding to the ATP-binding site of these enzymes, this compound prevents the phosphorylation and activation of STATs, thereby disrupting the downstream signaling of pro-inflammatory cytokines such as interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21[8]. This interruption of the inflammatory cascade leads to a reduction in immune cell activation and the production of inflammatory mediators[8].

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical Development: Establishing the Foundation

The preclinical evaluation of this compound provided the initial evidence of its potential as a potent and selective immunosuppressive agent. These studies were crucial in understanding its pharmacokinetic and pharmacodynamic properties.

In Vitro Studies

-

Enzyme Assays: Early in vitro studies focused on determining the inhibitory activity of this compound against the different JAK isoforms. These assays were essential for establishing its selectivity profile.

In Vivo Studies

-

Animal Models of Arthritis: this compound was evaluated in various animal models of arthritis, including the mouse collagen-induced arthritis (mCIA) model. In these models, this compound demonstrated a dose-dependent reduction in disease severity. The primary driver of efficacy was identified as the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers[11][12].

-

Organ Transplant Models: As the initial impetus for its development was in transplantation, this compound was tested in a rigorous monkey model for kidney transplantation. The results were highly promising, showing that this compound was more effective than the standard of care at the time, cyclosporine, and was associated with less tissue injury[1].

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Preclinical PK/PD modeling was instrumental in translating the findings from animal models to potential human dosing regimens. These studies indicated that the average steady-state plasma concentration (Cave) was a key driver of efficacy, rather than the maximum (Cmax) or minimum (Cmin) plasma concentrations[11][13].

Clinical Development: A Multi-Indication Journey

The clinical development program for this compound has been extensive, encompassing numerous Phase II and Phase III trials across a range of inflammatory conditions.

Rheumatoid Arthritis (RA)

The ORAL (Oral Rheumatoid Arthritis triaL) program was a series of Phase III studies that evaluated the efficacy and safety of this compound in patients with moderately to severely active RA.

-

ORAL Solo: This study demonstrated the superiority of this compound monotherapy (5 mg and 10 mg twice daily) over placebo in achieving ACR20 responses at 3 months[14].

-

ORAL Step: In this trial, this compound (5 mg and 10 mg twice daily) added to background methotrexate showed significantly higher ACR20 response rates compared to placebo at 3 months[14].

-

ORAL Start: This study compared this compound monotherapy (5 mg and 10 mg twice daily) to methotrexate monotherapy in methotrexate-naïve patients, showing that this compound led to less progression of structural joint damage at 6 months[14].

-

ORAL Strategy: This trial compared this compound plus methotrexate, this compound monotherapy, and adalimumab plus methotrexate. The combination of this compound and methotrexate was found to be non-inferior to adalimumab plus methotrexate in achieving ACR50 at 6 months[14].

Ulcerative Colitis (UC)

The OCTAVE (Oral Clinical Trials for this compound in Ulcerative Colitis) program established the efficacy of this compound for the treatment of moderately to severely active UC.

-

OCTAVE Induction 1 & 2: These identical induction trials demonstrated that a significantly greater proportion of patients receiving this compound 10 mg twice daily achieved remission at week 8 compared to placebo[5].

-

OCTAVE Sustain: This maintenance trial showed that this compound was effective in maintaining remission in patients who had responded to induction therapy[5].

Psoriatic Arthritis (PsA)

The OPAL (Oral Psoriatic Arthritis TriaL) program evaluated this compound in patients with active PsA.

-

OPAL Broaden and OPAL Beyond: These Phase III trials demonstrated the efficacy of this compound 5 mg twice daily in patients with an inadequate response to conventional synthetic DMARDs or TNF inhibitors[7].

Ankylosing Spondylitis (AS)

A Phase 3 study (NCT03502616) was initiated to evaluate the efficacy and safety of this compound 5 mg twice daily in adult patients with active AS who had an inadequate response to nonsteroidal anti-inflammatory drugs (NSAIDs)[15]. The primary endpoint was the proportion of patients achieving an ASAS20 response at Week 16[15].

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical and Pharmacokinetic Parameters

| Parameter | Value | Source |

| Primary Targets | JAK1, JAK3 | [8][9] |

| Bioavailability | ~74% | [8] |

| Time to Peak (Tmax) | ~1 hour | [8] |

| Protein Binding | ~40% | [8] |

| Metabolism | Hepatic (CYP3A4, CYP2C19) | [8] |

| Half-life | ~3 hours | [8] |

| Excretion | ~70% renal, ~30% fecal | [8] |

| mCIA Model Efficacy Driver | Inhibition of JAK1 heterodimer signaling | [11][12] |

| mCIA Model Cave50 | ~100 nM | [11] |

| Clinical RA ED50 | ~3.5 mg BID | [11][13] |

| Clinical RA Cave50 | ~40 nM | [11][13] |

Table 2: Key Phase III Clinical Trial Efficacy Data for Rheumatoid Arthritis

| Trial | Treatment Arm | ACR20 Response Rate at 3 Months |

| ORAL Solo | This compound 5 mg BID | 59.8% |

| This compound 10 mg BID | 65.7% | |

| Placebo | 26.7% | |

| ORAL Step | This compound 5 mg BID + MTX | 41.7% |

| This compound 10 mg BID + MTX | 48.1% | |

| Placebo + MTX | 24.4% |

BID: twice daily; MTX: methotrexate

Table 3: Key Phase III Clinical Trial Efficacy Data for Ulcerative Colitis (Induction)

| Trial | Treatment Arm | Remission Rate at Week 8 |

| OCTAVE Induction 1 | This compound 10 mg BID | 18% |

| Placebo | 8% | |

| OCTAVE Induction 2 | This compound 10 mg BID | 17% |

| Placebo | 4% |

BID: twice daily

Experimental Protocols: A Closer Look at the Methodology

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of the methodologies used in key studies of this compound.

In Vitro JAK Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each JAK enzyme.

-

Methodology:

-

Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are used.

-

A sub-saturating concentration of ATP and a specific peptide substrate are incubated with each enzyme in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated peptide product is quantified, typically using a fluorescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Generalized workflow for an in vitro JAK enzyme inhibition assay.

Mouse Collagen-Induced Arthritis (mCIA) Model

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Methodology:

-

DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster injection is administered 21 days after the initial immunization to induce arthritis.

-

Once arthritis develops, mice are randomized to receive vehicle control or this compound at various doses, administered orally or via continuous subcutaneous infusion.

-

Clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) are scored regularly.

-

At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Phase III Clinical Trial Design for Rheumatoid Arthritis (General)

-

Objective: To assess the efficacy and safety of this compound in adult patients with moderately to severely active RA.

-

Methodology:

-

Patient Population: Patients meeting the American College of Rheumatology (ACR) criteria for RA with active disease despite prior treatment with conventional or biologic DMARDs.

-

Study Design: Randomized, double-blind, placebo-controlled, or active-comparator-controlled trial.

-

Intervention: Patients are randomized to receive this compound (e.g., 5 mg or 10 mg twice daily) or a control (placebo or an active comparator like adalimumab), often in combination with a stable background dose of methotrexate.

-

Primary Endpoint: The proportion of patients achieving an ACR20 response (a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and C-reactive protein or erythrocyte sedimentation rate) at a prespecified time point (e.g., 3 or 6 months).

-

Secondary Endpoints: Include higher levels of response (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and assessments of physical function and radiographic progression.

-

Safety Monitoring: Regular monitoring of adverse events, laboratory parameters, and vital signs.

-

Conclusion

The discovery and development of this compound represent a significant advancement in the treatment of chronic inflammatory diseases. Its journey from a targeted research program to a multi-indication therapeutic agent highlights the power of a deep understanding of disease pathophysiology and a commitment to rigorous preclinical and clinical evaluation. As the first-in-class oral JAK inhibitor, this compound has not only provided a valuable treatment option for patients but has also opened the door for the development of a new generation of targeted oral therapies for immune-mediated disorders. The comprehensive data gathered throughout its development continue to inform its clinical use and provide a rich resource for ongoing research in the field.

References

- 1. forbes.com [forbes.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. drugs.com [drugs.com]

- 5. Xeljanz (this compound) Receives Expanded Indication, Becoming the First Oral JAK Inhibitor Approved for Ulcerative Colitis [ahdbonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Preclinical to clinical translation of this compound, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical to Clinical Translation of this compound, a Janus Kinase Inhibitor, in Rheumatoid Arthritis - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

- 13. researchgate.net [researchgate.net]

- 14. medwirenews.com [medwirenews.com]

- 15. Pfizer Announces Initiation of Phase 3 Trial of this compound in Patients with Ankylosing Spondylitis | Pfizer [pfizer.com]

Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway: A Technical Guide

Introduction

Tofacitinib is an oral, small-molecule drug that acts as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] It has been approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[1][4][5] The therapeutic efficacy of this compound stems from its ability to modulate the immune response by disrupting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6][7] This pathway is a critical communication route for numerous cytokines and growth factors that drive inflammation and immune cell function.[8][9][10] This guide provides an in-depth technical overview of the JAK-STAT pathway, the mechanism of this compound's inhibitory action, and the experimental methodologies used to characterize its effects.

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of over 50 cytokines and growth factors, essential for processes like hematopoiesis, immune cell development, and inflammation.[7][9] The cascade consists of three primary components: cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[8][10]

The signaling process unfolds through a series of sequential events:

-

Ligand Binding and Receptor Dimerization: The process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or oligomerization.[11][12]

-

JAK Activation: The receptors lack intrinsic kinase activity and are constitutively associated with JAKs.[6][11] Receptor dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9][11][13]

-

Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[11][12]

-

STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites serve as docking stations for the SH2 domains of latent STAT proteins present in the cytoplasm.[10][11] Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs.[11][12]

-

STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STATs to dissociate from the receptor and form homo- or heterodimers.[11][12] This dimerization unmasks a nuclear localization signal.

-

Gene Transcription: The activated STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[8][11][12]

The mammalian JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The STAT family has seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[9] Different cytokine receptors pair with specific JAKs, leading to the activation of distinct STAT proteins and a tailored transcriptional response.[9]

This compound: Mechanism of Inhibition

This compound exerts its therapeutic effect by directly interfering with the JAK-STAT pathway. It functions as a competitive inhibitor, occupying the adenosine triphosphate (ATP) binding site on the catalytic domain of JAK enzymes.[1] By blocking ATP from binding, this compound prevents the phosphorylation and subsequent activation of the JAKs, thereby halting the downstream signaling cascade.[1]

The key consequences of this inhibition are:

-

Disruption of STAT Phosphorylation: Without activated JAKs, STAT transcription factors cannot be phosphorylated.[1]

-

Prevention of Gene Transcription: The lack of STAT phosphorylation prevents their dimerization and translocation to the nucleus, which in turn leads to the downregulation of genes encoding inflammatory mediators, including cytokines like IL-2, IL-6, IL-7, IL-15, IL-21, and interferons.[1][14]

-

Dampening of Immune Cell Activity: This reduction in pro-inflammatory cytokine signaling results in decreased activation and proliferation of immune cells such as T-cells, B-cells, and Natural Killer (NK) cells.[1]

This compound exhibits a degree of selectivity for different JAK isoforms. In vitro enzymatic assays show that it potently inhibits JAK1 and JAK3, with moderate activity against JAK2 and lower potency against TYK2.[1][2][6] This profile suggests that this compound preferentially blocks signaling from cytokines that utilize JAK1 and/or JAK3, which are critical for lymphocyte activation, proliferation, and function.[15][16]

Quantitative Data

The characterization of this compound relies on precise quantitative data from in vitro assays, pharmacokinetic studies, and clinical trials.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in enzymatic assays.[17]

| Kinase | This compound IC50 (nM) | Data Source |

| JAK1 | 1.6 - 3.2 | Enzymatic Assay[17][18] |

| JAK2 | 4.1 | Enzymatic Assay[17] |

| JAK3 | 1.6 | Enzymatic Assay[17] |

| TYK2 | 34 | Enzymatic Assay[17][18] |

| Note: IC50 values can vary between different studies due to variations in experimental conditions.[17] |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference(s) |

| Route of Administration | Oral | [1] |

| Bioavailability | ~74% | [1][2] |

| Time to Peak (Tmax) | 0.5 - 1 hour | [1][16][19] |

| Plasma Protein Binding | ~40% (primarily to albumin) | [1][2] |

| Elimination Half-life (t½) | ~3 hours | [1][16][19] |

| Metabolism | ~70% Hepatic (primarily via CYP3A4, minor contribution from CYP2C19) | [2][3][19][20] |

| Excretion | ~70% via urine (as metabolites), ~30% via renal excretion of parent drug | [1][19][20] |

Table 3: Clinical Efficacy in Rheumatoid Arthritis (RA)

The American College of Rheumatology 20 (ACR20) response indicates a 20% improvement in tender or swollen joint counts as well as 20% improvement in at least three of five other criteria.

| Study Population | This compound Dose | ACR20 Response Rate | Placebo Response Rate | Reference(s) |

| Active RA (DMARD-IR) | 5 mg twice daily | Significantly higher than placebo | - | [4] |

| Active RA (DMARD-IR) | 10 mg twice daily | Significantly higher than placebo | - | [4] |

| Active RA (MTX combination) | 5 mg twice daily | Most effective therapy | - | [4] |

| Active RA (MTX combination) | 10 mg twice daily | Most effective therapy | - | [4] |

Table 4: Clinical Efficacy in Psoriatic Arthritis (PsA)

This table summarizes pooled data from two Phase 3 studies (OPAL Broaden and OPAL Beyond).[21]

| Endpoint (at Month 3) | This compound 5 mg BID (n=238) | This compound 10 mg BID (n=236) | Placebo (n=236) | Reference(s) |

| ACR20 Response Rate | 50% | 61% | 33% | [21] |

| HAQ-DI LS Mean Change | -0.35 | -0.46 | -0.18 | [21] |

| *P < 0.0001 vs. placebo. BID = twice daily. HAQ-DI = Health Assessment Questionnaire-Disability Index. LS = Least Squares. |

Key Experimental Protocols

Reproducible and standardized protocols are crucial for evaluating and comparing JAK inhibitors.

Protocol 1: Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.[17]

Objective: To determine the IC50 value of this compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of recombinant human JAK enzymes, a suitable peptide substrate (e.g., derived from a known JAK substrate), and ATP in a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).[17][22]

-

Perform serial dilutions of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations.[22]

-

-

Kinase Reaction:

-

Detection:

-

Data Analysis:

Protocol 2: Cellular STAT Phosphorylation Assay (Phospho-flow Cytometry)

This assay evaluates the inhibitor's effect on JAK-mediated signaling within a cellular context by measuring the phosphorylation of STAT proteins.[17]

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in immune cells.

Methodology:

-

Cell Preparation and Stimulation:

-

Isolate target cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.[24]

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a specific cytokine (e.g., IL-2 to assess pSTAT5, IL-6 to assess pSTAT3) to activate the target JAK-STAT pathway.[25][26]

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Flow Cytometry Analysis:

-

Data Analysis:

-

Gate on the cell population of interest.

-

Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

-

Conclusion

This compound is a targeted synthetic molecule that effectively treats several inflammatory diseases by inhibiting the JAK-STAT signaling pathway. Its mechanism of action, centered on the competitive blockade of ATP binding to JAK enzymes, prevents the phosphorylation and activation of STAT proteins.[1][19] This disruption of a key cytokine signaling cascade leads to a broad dampening of the inflammatory response. The characterization of its kinase selectivity, pharmacokinetic profile, and clinical efficacy provides a robust foundation for its use in clinical practice and for the ongoing development of next-generation JAK inhibitors.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 4. skintherapyletter.com [skintherapyletter.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A deep dive on this compound’s mode of action | MDedge [ma1.mdedge.com]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ard.bmj.com [ard.bmj.com]

- 15. scispace.com [scispace.com]

- 16. Population Pharmacokinetics of this compound in Patients With Moderate to Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Insights into the Binding Recognition and Susceptibility of this compound toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pfizermedical.com [pfizermedical.com]

- 20. The pharmacokinetics, metabolism, and clearance mechanisms of this compound, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy of this compound for the Treatment of Psoriatic Arthritis: Pooled Analysis of Two Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. agilent.com [agilent.com]

- 25. dovepress.com [dovepress.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. raybiotech.com [raybiotech.com]

Tofacitinib's Selectivity for JAK1 and JAK3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of tofacitinib, a first-in-class Janus kinase (JAK) inhibitor, with a specific focus on its activity against JAK1 and JAK3. This compound is a pivotal therapeutic agent for various autoimmune diseases, and understanding its nuanced interactions with the JAK family of enzymes is critical for ongoing research and development in this field. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Concept: The JAK-STAT Signaling Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, thereby influencing gene expression. This signaling cascade, known as the JAK-STAT pathway, is fundamental to cellular processes of hematopoiesis and immune cell function.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These kinases act in pairs to phosphorylate cytokine receptors upon ligand binding, which in turn recruit and activate Signal Transducers and Activators of Transcription (STATs).[3][4] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[1][5] this compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAKs, thus preventing the phosphorylation and activation of STATs.[1][6]

Quantitative Data: this compound's Inhibitory Profile

This compound was initially developed as a selective JAK3 inhibitor, but subsequent studies revealed it potently inhibits both JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[7][8][9] This profile has led to its classification as a pan-JAK inhibitor by some, though it exhibits functional selectivity for pathways involving JAK1 and JAK3 over those solely dependent on JAK2.[7][10] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The tables below summarize the reported IC50 values for this compound against the JAK family members from various in vitro assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the assay format (biochemical vs. cellular).

Table 1: Biochemical Assay IC50 Values for this compound

| Kinase | IC50 (nM) Range | Representative Values (nM) | Reference(s) |

| JAK1 | 1.7 - 112 | 3.2, 112 | [7][11][12] |

| JAK2 | 1.8 - 20 | 4.1, 20 | [7][11][12] |

| JAK3 | 0.75 - 1.6 | 1, 1.6 | [7][11][12] |

| TYK2 | 16 - 34 | - | [11] |

Table 2: Cellular Assay IC50 Values for this compound

| Pathway (JAKs Involved) | Cytokine Stimulus | Phosphorylated STAT (Readout) | IC50 (nM) | Reference(s) |

| JAK1/JAK3 | IL-2 | pSTAT5 | 30 | [7] |

| JAK1/JAK2 | IL-6 | pSTAT3 | 73 | [7] |

| JAK2/JAK2 | GM-CSF | pSTAT5 | 659 | [7] |

| JAK1/JAK3 | IL-15 | pSTAT5 | 56 | [1] |

| JAK1/JAK2 | - | - | 406 | [1] |

| JAK2/JAK2 | - | - | 1377 | [1] |

The data consistently demonstrates that this compound is most potent against JAK3, followed closely by JAK1. The selectivity for JAK1/JAK3 over JAK2 is more pronounced in cellular assays, which reflects the more complex intracellular environment.

Experimental Protocols

To ensure standardized and objective comparison of JAK inhibitors, specific experimental protocols are employed. Below are outlines of key methodologies used to generate the data presented in this guide.[13]

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified, isolated JAK enzyme.

-

Objective: To determine the IC50 value of a test compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Principle: The assay quantifies the phosphorylation of a peptide substrate by a JAK enzyme in the presence of varying concentrations of the inhibitor. The amount of ADP produced is proportional to kinase activity.

-

General Protocol:

-

Reagents and Materials: Recombinant human JAK enzymes, a generic peptide substrate (e.g., poly(Glu, Tyr)), ATP, this compound, and an assay buffer are required. A detection kit such as the ADP-Glo™ Kinase Assay is commonly used.[14]

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Setup: In a microplate, the JAK enzyme (e.g., 2.5 ng/µL), substrate (e.g., 2 ng/µL poly(Glu,Tyr)), and varying concentrations of this compound are pre-incubated.[13][14]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 5 µM).[13][14]

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).[13][14]

-

Detection: The reaction is stopped, and the amount of ADP generated is quantified by adding a detection reagent. The resulting luminescence is measured with a plate reader.[13]

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a control (DMSO only). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[13]

-

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of a compound on the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of potency.

-

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Principle: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The level of phosphorylated STAT is then measured, typically by flow cytometry, in the presence of varying concentrations of the inhibitor.

-

General Protocol:

-

Cell Preparation: Freshly isolated human PBMCs or whole blood are used.

-

Compound Incubation: Cells are pre-incubated with serially diluted this compound for a specified time.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate distinct JAK pathways (e.g., IL-2 or IL-15 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).[7]

-

Cell Lysis and Staining: Cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific to the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5, anti-pSTAT3).

-

Flow Cytometry: The level of STAT phosphorylation is quantified by measuring the fluorescence intensity of individual cells using a flow cytometer.

-

Data Analysis: The concentration of this compound that reduces the cytokine-induced pSTAT signal by 50% is calculated to determine the cellular IC50 value.[13]

-

Conclusion

This compound demonstrates a distinct selectivity profile, with potent inhibition of JAK1 and JAK3 and comparatively less activity against JAK2. This profile is consistent across both biochemical and cellular assays, although the selectivity against JAK2-dependent signaling is often more pronounced in cellular contexts. The preferential inhibition of JAK1 and JAK3 underpins its efficacy in treating autoimmune conditions by blocking the signaling of numerous pro-inflammatory cytokines that utilize these kinases. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of JAK inhibitors, which is essential for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. ptmasterguide.com [ptmasterguide.com]

- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the Binding Recognition and Susceptibility of this compound toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Tofacitinib's Impact on Cytokine Signaling Networks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several autoimmune and inflammatory diseases. Its primary mechanism of action involves the modulation of cytokine signaling networks, which are central to the pathogenesis of these conditions. This technical guide provides a comprehensive overview of the impact of this compound on these intricate signaling cascades. We will delve into the specific molecular interactions of this compound with JAK isoforms, detail its downstream effects on Signal Transducer and Activator of Transcription (STAT) proteins, and present quantitative data on its influence on various cytokine pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays used to elucidate the effects of this compound, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction: The Central Role of Cytokine Signaling in Inflammation

Cytokines are a broad and diverse category of small proteins that are crucial for cell signaling. In the context of the immune system, they act as messengers, orchestrating the complex interplay between different immune cells and modulating the inflammatory response. Dysregulation of cytokine production and signaling is a hallmark of many autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in transducing cytokine-mediated signals from cell membrane receptors to the nucleus. This signaling cascade, known as the JAK-STAT pathway, is a primary target for therapeutic intervention in inflammatory diseases.

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding site on the kinase domain of JAKs.[1] It exhibits a degree of selectivity, primarily targeting JAK1 and JAK3, with a lesser effect on JAK2 and minimal impact on TYK2.[2][3][4] This inhibition prevents the phosphorylation and activation of JAKs, thereby blocking the subsequent phosphorylation and activation of STAT proteins.[1] Activated STATs typically dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[1][5] By interrupting this cascade, this compound effectively dampens the cellular response to a wide array of pro-inflammatory cytokines.

Impact on Key Cytokine Signaling Pathways

This compound's inhibitory action on specific JAK isoforms translates to the modulation of several critical cytokine signaling pathways.

Common Gamma Chain (γc) Cytokine Signaling (JAK1/JAK3)

Cytokines that utilize the common gamma chain (γc) receptor subunit, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are crucial for lymphocyte development, activation, and function.[2][6][7] These cytokines predominantly signal through JAK1 and JAK3.[2] this compound potently inhibits this pathway, leading to a reduction in T-cell and Natural Killer (NK) cell proliferation and function.[2]

Interleukin-6 (IL-6) Signaling (JAK1/JAK2/TYK2)

IL-6 is a pleiotropic cytokine with a significant pro-inflammatory role in many autoimmune diseases. It signals through a receptor complex associated with JAK1, JAK2, and TYK2.[8] this compound, by inhibiting JAK1 and to a lesser extent JAK2, effectively blocks IL-6-mediated signaling, leading to a reduction in the production of acute-phase reactants and other inflammatory mediators.[9][10]

Interferon (IFN) Signaling (JAK1/TYK2 and JAK1/JAK2)

Interferons, including type I (IFN-α, IFN-β) and type II (IFN-γ), are critical for antiviral defense but also contribute to the inflammatory milieu in autoimmune conditions. Type I IFNs signal through JAK1 and TYK2, while IFN-γ signals through JAK1 and JAK2.[9] this compound has been shown to inhibit IFN-γ-induced STAT1 phosphorylation, thereby modulating the expression of IFN-regulated genes.[9][11]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on cytokine signaling and inflammatory markers.

Table 1: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation by this compound

| Cytokine | STAT Protein | Cell Type | IC50 (nM) | Reference |

| IL-2 | STAT5 | T-lymphocytes | 1.7 - 3.7 | [12] |

| IL-4 | STAT6 | T-lymphocytes | Not specified | [8] |

| IL-6 | STAT3 | CD3+ cells | Not specified | [13] |

| IL-15 | STAT5 | Lymphocytes | Not specified | [13] |

| IL-21 | STAT3 | Lymphocytes | Not specified | [13] |

| IFN-α | STAT1 | Lymphocytes | Not specified | [13] |

| IFN-γ | STAT1 | Lymphocytes | Not specified | [13] |

Table 2: In Vivo Inhibition of Cytokine-Induced STAT Phosphorylation in Rheumatoid Arthritis Patients Treated with this compound (5 mg twice daily for 3 months)

| Cytokine | STAT Pathway | Cell Type | Mean Inhibition (%) | Reference |

| IL-2 | pSTAT5 | CD4+ T cells | 50-60 | [8][14] |

| IL-4 | pSTAT6 | CD4+ T cells | 50-60 | [8][14] |

| IL-15 | pSTAT5 | CD4+ T cells | 50-60 | [8][14] |

| IL-21 | pSTAT3 | CD4+ T cells | 50-60 | [8][14] |

| IFN-α | pSTAT4 | CD4+ T cells | 50 | [8][14] |

| IFN-γ | pSTAT1 | Monocytes | 34 | [8] |

| IFN-γ | pSTAT1 | CD4+ T cells | 49 | [8] |

| IL-6 | pSTAT1 | Monocytes | Not specified | [8] |

| IL-6 | pSTAT3 | CD4+ T cells | Comparable to pSTAT1 inhibition | [8] |

| IL-10 | pSTAT3 | Monocytes | 10 | [8][14] |

Table 3: Changes in Serum Cytokine and Chemokine Levels in Rheumatoid Arthritis Patients Treated with this compound

| Analyte | Treatment Duration | Change | Reference |

| IL-6 | 4 weeks | Significantly reduced | [10] |

| IL-6 | 24 weeks | Significantly reduced | [15] |

| IL-17 | 24 weeks | Significantly reduced | [15] |

| IFN-γ | 24 weeks | Significantly reduced | [15] |

| TNF-α | 24 weeks | Significantly reduced | [15] |

| IL-35 | 24 weeks | Significantly increased | [15] |

| CXCL10 | 28 days | Significantly decreased | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Phosphorylated STAT Levels by Flow Cytometry

Objective: To quantify the intracellular levels of phosphorylated STAT proteins in specific immune cell populations following cytokine stimulation and this compound treatment.

Materials:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Recombinant cytokines (e.g., IL-2, IL-6, IFN-γ)

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., Cytofix™ Buffer)

-

Permeabilization Buffer (e.g., Phosflow™ Perm Buffer III)

-

Wash Buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Cell Preparation and this compound Treatment:

-

If using whole blood, aliquot 100 µL into flow cytometry tubes.

-

If using PBMCs, resuspend cells in complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Stimulation:

-

Prepare working solutions of recombinant cytokines in complete medium.

-

Add the cytokine solution to the cells to achieve the desired final concentration.

-

Include an unstimulated control for each condition.

-

Incubate for 15-20 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Immediately after stimulation, add Fixation Buffer and incubate for 10-15 minutes at 37°C.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells with Wash Buffer.

-

Resuspend the cell pellet in cold Permeabilization Buffer and incubate on ice for 30 minutes.

-

Wash the cells twice with Wash Buffer.

-

-

Intracellular Staining:

-

Resuspend the permeabilized cells in Wash Buffer containing the fluorochrome-conjugated anti-pSTAT antibodies.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with Wash Buffer.

-

-

Surface Marker Staining:

-

Resuspend the cells in Wash Buffer containing the fluorochrome-conjugated antibodies against cell surface markers.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with Wash Buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of Wash Buffer for analysis on a flow cytometer.

-

Acquire data and analyze the mean fluorescence intensity (MFI) of the pSTAT signal within the gated immune cell populations.

-

Quantitative PCR (qPCR) for JAK-STAT Pathway Components

Objective: To measure the mRNA expression levels of JAKs, STATs, and other signaling molecules in response to this compound treatment.

Materials:

-

Isolated PBMCs or synovial tissue

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., JAK1, JAK3, STAT1, STAT3, SOCS1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell/Tissue Treatment and RNA Extraction:

-

Treat isolated cells with this compound at desired concentrations and for a specified duration.

-

For tissue samples, obtain biopsies from treated and untreated subjects.

-

Extract total RNA from the cells or tissue using a suitable RNA extraction kit according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Quantify the extracted RNA and assess its purity.

-

Synthesize cDNA from the RNA using a reverse transcription kit following the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific forward and reverse primers, and cDNA template.

-

Include a no-template control (NTC) for each primer set.

-

Set up the reactions in a qPCR plate.

-

-

qPCR Amplification:

-

Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines

Objective: To measure the concentration of specific cytokines in the serum of patients treated with this compound.

Materials:

-

Serum samples from patients

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Stop Solution

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat a 96-well microplate with the capture antibody diluted in coating buffer.

-

Incubate overnight at 4°C.

-

Wash the plate with Wash Buffer.

-

-

Blocking:

-

Add Blocking Buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the cytokine standard.

-

Add the standards and serum samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

-

-

Detection Antibody Incubation:

-

Add the biotinylated detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Enzyme Conjugate Incubation:

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

-

Substrate Development and Measurement:

-

Add the substrate solution (e.g., TMB) to each well.

-

Incubate until a color change is observed.

-

Add Stop Solution to stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the serum samples by interpolating their absorbance values from the standard curve.

-

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by this compound and the experimental workflows described above.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for measuring phosphorylated STAT levels by flow cytometry.

Caption: Experimental workflow for quantitative PCR (qPCR) analysis.

Conclusion

This compound represents a significant advancement in the targeted therapy of inflammatory and autoimmune diseases. Its ability to potently and selectively inhibit JAK1 and JAK3 allows for the effective modulation of multiple pro-inflammatory cytokine signaling pathways. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms underlying this compound's action, supported by quantitative data from both in vitro and in vivo studies. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate the intricate interplay between this compound and cytokine signaling networks. A thorough understanding of these mechanisms is paramount for the continued development and optimal clinical application of JAK inhibitors in a growing number of indications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. Potential applicability of cytokines as biomarkers of disease activity in rheumatoid arthritis: Enzyme-linked immunosorbent spot assay-based evaluation of TNF-α, IL-1β, IL-10 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of this compound-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Cytokine Elisa [bdbiosciences.com]

- 9. The JAK inhibitor this compound suppresses synovial JAK1-STAT signalling in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 12. RA precision medicine using synovial biopsy ‘remains elusive’ | MDedge [mdedge.com]

- 13. Cytokines as Biomarkers in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Tofacitinib Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research and findings for tofacitinib, a Janus kinase (JAK) inhibitor. The information presented herein is intended to serve as a detailed resource for professionals in the fields of pharmaceutical research and development. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal preclinical studies, and visualizes critical signaling pathways and experimental workflows.

Mechanism of Action: Targeting the JAK-STAT Pathway

This compound is a small molecule inhibitor of the Janus kinase family of enzymes.[1][2] JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[3][4] The binding of these extracellular ligands to their receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Subsequently, JAKs phosphorylate and activate STATs, leading to their dimerization, translocation to the nucleus, and modulation of gene expression, including the transcription of pro-inflammatory genes.[4][6]

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site on JAK enzymes, thereby preventing the phosphorylation and activation of STATs and disrupting the downstream signaling cascade.[6] This modulation of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.[1][6] While initially designed as a selective JAK3 inhibitor, further studies have shown that this compound inhibits JAK1, JAK2, and JAK3 with varying degrees of potency.[3][7]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and safety. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase/Signaling Pathway | Assay Type | IC50 (nM) | Reference |

| JAK1/JAK3 | In vitro activity | 56 | [3] |

| JAK1/JAK2 | In vitro activity | 406 | [3] |

| JAK2/JAK2 | In vitro activity | 1377 | [3] |

| IL-2, IL-4, IL-15, IL-21 (JAK1/JAK3 dependent) | CD4+ T cells | 11 - 22 | [5] |

| IL-2, IL-4, IL-15, IL-21 (JAK1/JAK3 dependent) | NK cells | 8 - 22 | [5] |

| IL-6 (JAK1/2 dependent) | Human whole blood | 54 - 406 | [8] |

| IFN-γ (JAK1/2 dependent) | Human whole blood | 54 - 406 | [8] |

| IL-10 (JAK1/Tyk2 dependent) | Human whole blood | 44 - 206 | [8] |

| IFNα (JAK1/Tyk2 dependent) | Human whole blood | 44 - 206 | [8] |

| GM-CSF (JAK2 dependent) | Human whole blood | 1377 | [8] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) | Reference |

| Rat | Oral | 10 | 1189.38 ± 300.08 | ~0.25 | ~3.2 | 3747.19 ± 993.86 | [9] |

| Rat | IV | 10 | - | - | - | 73.5% higher in PHL* vs control | [10] |

| Monkey (Cynomolgus) | Oral | - | - | - | 0.6 - 2.8 | - | [11] |

*PHL: Partial Hepatectomy Liver

Table 3: Efficacy of this compound in Preclinical Arthritis Models

| Model | Species | This compound Dose | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse | 1, 3, 10, 30, 100 mg/kg (oral, q.d. & b.i.d.) | Dose-dependent reduction in joint inflammation. Cave50 of ~100 nM for efficacy. | [12][13] |

| Collagen-Induced Arthritis (CIA) | Mouse | 50 mg/kg (oral gavage) | Amelioration of psoriasis-like plaques and ankle joint inflammation. | [14] |

| Adjuvant-Induced Arthritis (AIA) | Rat | 10 mg/kg (oral, b.i.d.) | Significant reduction in arthritis and radiographic scores. | [15] |

| Adjuvant-Induced Arthritis (AIA) | Rat | 3 mg/kg | Comparable efficacy to peficitinib (10 mg/kg) in reducing arthritis scores and paw swelling. | [16] |

Table 4: Preclinical Toxicology Findings for this compound

| Study Type | Species | NOAEL | Key Observations | Reference |

| Embryo-fetal Development | Rat | 30 mg/kg/day | External and skeletal malformations at higher doses. | [11][14] |

| Embryo-fetal Development | Rabbit | - | External, skeletal, and visceral malformations. NOAEL exposure within 10 times human exposure. | [11] |